molecular formula C8H14O2S2 B048766 Propanal, 2,2'-dithiobis[2-methyl- CAS No. 15581-80-3

Propanal, 2,2'-dithiobis[2-methyl-

Cat. No.: B048766
CAS No.: 15581-80-3
M. Wt: 206.3 g/mol
InChI Key: HNGVMXJRVDXZPD-UHFFFAOYSA-N
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Description

Propanal, 2,2’-dithiobis[2-methyl- is a branched-chain aldehyde with the molecular formula C8H14O2S2. This compound is characterized by the presence of two sulfur atoms and a branched aldehyde group. It is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanal, 2,2’-dithiobis[2-methyl- typically involves the reaction of 2-methylpropanal with sulfur-containing reagents. One common method is the reaction of 2-methylpropanal with hydrogen sulfide in the presence of a catalyst to form the desired compound. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the dithiobis compound.

Industrial Production Methods

In industrial settings, the production of Propanal, 2,2’-dithiobis[2-methyl- may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propanal, 2,2’-dithiobis[2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols or amines can react with the sulfur atoms under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Thioethers or amine derivatives.

Scientific Research Applications

Propanal, 2,2’-dithiobis[2-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanal, 2,2’-dithiobis[2-methyl- involves its reactivity with nucleophiles and electrophiles. The aldehyde group is susceptible to nucleophilic attack, while the sulfur atoms can participate in redox reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanal: A simpler aldehyde with similar reactivity but lacking the sulfur atoms.

    2,2’-Dithiobis[ethanol]: Contains sulfur atoms but has hydroxyl groups instead of an aldehyde group.

    3-Methylbutanal: Another branched aldehyde with different substituents.

Uniqueness

Propanal, 2,2’-dithiobis[2-methyl- is unique due to the presence of both an aldehyde group and sulfur atoms, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

2-methyl-2-[(2-methyl-1-oxopropan-2-yl)disulfanyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c1-7(2,5-9)11-12-8(3,4)6-10/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGVMXJRVDXZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)SSC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075089
Record name Propanal, 2,2'-dithiobis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15581-80-3
Record name Propanal, 2,2'-dithiobis(2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015581803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanal, 2,2'-dithiobis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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